molecular formula C13H24N2O3 B3021319 N-Ethyl 1-BOC-piperidine-4-carboxamide CAS No. 1016716-42-9

N-Ethyl 1-BOC-piperidine-4-carboxamide

Cat. No.: B3021319
CAS No.: 1016716-42-9
M. Wt: 256.34 g/mol
InChI Key: UXEYNQCEJHEOEK-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

N-Ethyl 1-BOC-piperidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired transformation and may include specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Biological Activity

N-Ethyl 1-BOC-piperidine-4-carboxamide, also known as Ethyl N-Boc-piperidine-4-carboxylate, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and implications in pharmacology, supported by research findings and data tables.

Chemical Structure and Properties

This compound has the molecular formula C13H23NO4C_{13}H_{23}NO_4 and a molecular weight of 257.33 g/mol. The compound features a piperidine ring with a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and a carboxamide functional group that plays a crucial role in its biological activity.

Antimicrobial Properties

Research has demonstrated that compounds similar to this compound exhibit potent antimicrobial activities, particularly against Mycobacterium species. For instance, studies have shown that piperidine-4-carboxamides can inhibit DNA gyrase, an essential enzyme for bacterial DNA replication, leading to significant antimicrobial effects against M. abscessus and other pathogens .

Structure-Activity Relationship (SAR)

A detailed structure-activity relationship analysis indicates that modifications to the piperidine ring and the carboxamide group can significantly influence biological activity. For example, the presence of specific substituents on the piperidine ring has been correlated with enhanced potency against various microbial strains .

CompoundModificationBiological Activity
1No modificationBaseline activity
2Methyl group at position 2Increased activity
3Ethyl group at position 3Decreased activity

Cytotoxicity Studies

While evaluating the cytotoxic effects of this compound, it was found that certain analogs exhibited low cytotoxicity while retaining antimicrobial efficacy. This characteristic is crucial for potential therapeutic applications as it minimizes adverse effects on human cells .

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Case Study on Antimicrobial Efficacy : In a study involving various piperidine derivatives, this compound was tested against Staphylococcus aureus and demonstrated significant inhibition at low concentrations.
  • Pharmacological Implications : A pharmacokinetic study indicated that compounds with similar structures could effectively cross lipid membranes, suggesting potential for CNS-targeted therapies .

Properties

IUPAC Name

tert-butyl 4-(ethylcarbamoyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O3/c1-5-14-11(16)10-6-8-15(9-7-10)12(17)18-13(2,3)4/h10H,5-9H2,1-4H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXEYNQCEJHEOEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1CCN(CC1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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